Spiro[2,3-dihydrothiochromene-4,2'-oxirane]
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Description
Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic, or have a bicyclic portion as part of the larger ring system, with the two rings connected through the defining single common atom . Spiro compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .
Synthesis Analysis
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . A series of functionalized spiro[indoline-3,2’-oxiran]-2-ones was efficiently synthesized by Darzens reaction of phenacyl bromides with isatins .Molecular Structure Analysis
Spiro compounds, molecules containing two rings with only one shared atom, are an essential class of synthetic or naturally occurring substances . Their good balance between conformational restriction and flexibility makes them free from absorption and permeability issues, characteristic of conformationally more flexible linear molecules, and more flexible compared to aromatic heterocycles .Chemical Reactions Analysis
The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, spirocycles are inherently highly 3-dimensional structures .Physical and Chemical Properties Analysis
Spiro compounds are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Mechanism of Action
Future Directions
The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases . This includes the development of novel synthetic procedures for spiro compounds, which has been an active research field of organic chemistry for well over a century .
Properties
IUPAC Name |
spiro[2,3-dihydrothiochromene-4,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-2-4-9-8(3-1)10(7-11-10)5-6-12-9/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWKMADUVAUOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C13CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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